molecular formula C21H27NO B1668004 Benproperine CAS No. 2156-27-6

Benproperine

Cat. No.: B1668004
CAS No.: 2156-27-6
M. Wt: 309.4 g/mol
InChI Key: JTUQXGZRVLWBCR-UHFFFAOYSA-N
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Description

Benproperine is a non-narcotic, potent antitussive (cough suppressant) agent. It is chemically known as 1-[1-methyl-2-(2-benzylphenoxy)ethyl]piperidine. This compound is widely used in clinical settings to treat acute bronchitis and various types of cough due to its dual central and peripheral action. It is available in the form of phosphate or pamoate salts and is known for its rapid onset of action and prolonged effect.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benproperine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often involving optimized reaction conditions to maximize yield and purity. The process typically includes:

    Reaction Optimization: Adjusting temperature, solvent, and catalyst concentrations to enhance reaction efficiency.

    Purification: Using techniques such as recrystallization and chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Benproperine undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups within the this compound molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly involving the piperidine ring and the benzyl group.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution Reagents: Halogenating agents and nucleophiles such as amines and alcohols are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted piperidine compounds.

Scientific Research Applications

Benproperine has a wide range of applications in scientific research:

    Chemistry: Used as a model compound in studies of ether formation and nucleophilic substitution reactions.

    Biology: Investigated for its effects on cellular pathways and its potential as a tool in studying cough reflex mechanisms.

    Medicine: Extensively studied for its antitussive properties and potential therapeutic applications in respiratory diseases.

    Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.

Mechanism of Action

Benproperine exerts its effects through a combination of central and peripheral mechanisms:

    Central Action: It inhibits the cough center in the brainstem, reducing the cough reflex.

    Peripheral Action: It blocks sensory nerve impulses from the lungs and pleura, preventing the initiation of the cough reflex. .

Comparison with Similar Compounds

Benproperine is often compared with other antitussive agents such as codeine and dextromethorphan:

    Codeine: While codeine is a narcotic with potential for addiction, this compound is non-narcotic and has a lower risk of dependency.

    Dextromethorphan: Both this compound and dextromethorphan are non-narcotic, but this compound has a faster onset of action and longer duration of effect.

List of Similar Compounds

This compound stands out due to its dual action and non-narcotic nature, making it a valuable option for treating cough without the risk of addiction.

Properties

IUPAC Name

1-[1-(2-benzylphenoxy)propan-2-yl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO/c1-18(22-14-8-3-9-15-22)17-23-21-13-7-6-12-20(21)16-19-10-4-2-5-11-19/h2,4-7,10-13,18H,3,8-9,14-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTUQXGZRVLWBCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC=CC=C1CC2=CC=CC=C2)N3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10862853
Record name Benproperine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10862853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2156-27-6
Record name Benproperine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2156-27-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benproperine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002156276
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benproperine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13309
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Benproperine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10862853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENPROPERINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3AA6IZ48YK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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